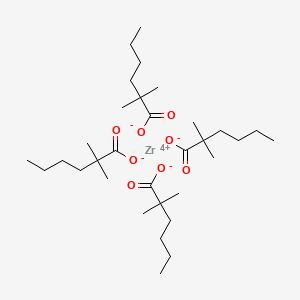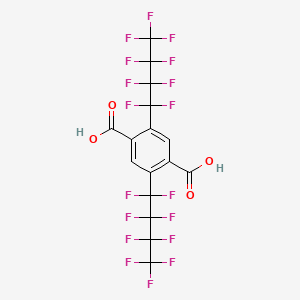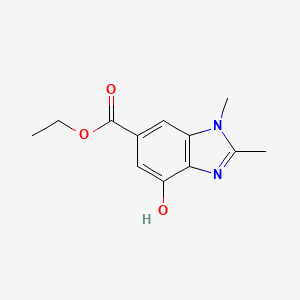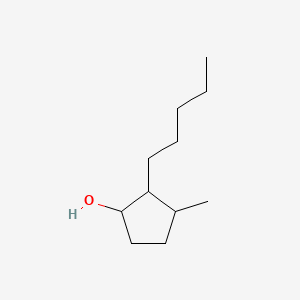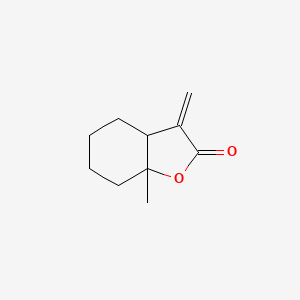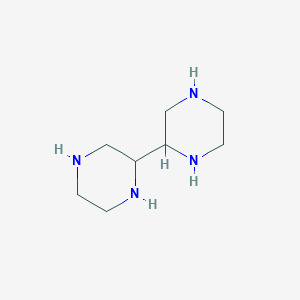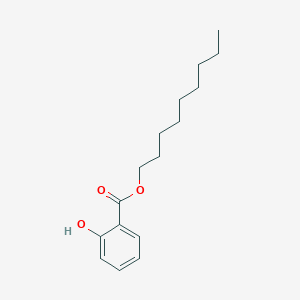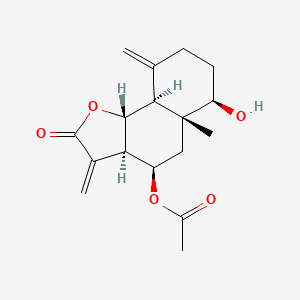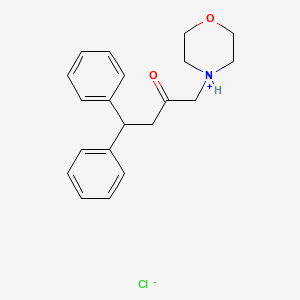![molecular formula C13H29BrMgOSi B13777054 Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- CAS No. 68516-34-7](/img/structure/B13777054.png)
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is a chemical compound with the molecular formula C13H29BrMgOSi It is a magnesium-organic compound that features a bromine atom and a trimethylsilyloxy group attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- typically involves the reaction of a decyl bromide derivative with magnesium in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The trimethylsilyloxy group is introduced through a subsequent reaction with trimethylsilyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler magnesium-organic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of functionalized magnesium-organic compounds .
Scientific Research Applications
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- exerts its effects involves its interaction with various molecular targets. The bromine atom and trimethylsilyloxy group play crucial roles in its reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo[10-[(trimethylsilyl)oxy]octyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]hexyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]butyl]-
Uniqueness
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is unique due to its specific chain length and the presence of the trimethylsilyloxy group. This combination imparts distinct chemical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
68516-34-7 |
|---|---|
Molecular Formula |
C13H29BrMgOSi |
Molecular Weight |
333.66 g/mol |
IUPAC Name |
magnesium;decoxy(trimethyl)silane;bromide |
InChI |
InChI=1S/C13H29OSi.BrH.Mg/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4;;/h1,5-13H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
OVNOLQSFKNRUHU-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


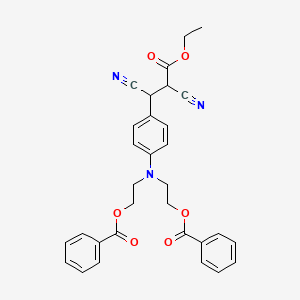
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

